molecular formula C20H16ClNO3S B2725006 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide CAS No. 339096-13-8

4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide

Cat. No.: B2725006
CAS No.: 339096-13-8
M. Wt: 385.86
InChI Key: FSDLBGHLOCUMTN-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide (CAS: 288.28 g/mol, EN300-16778) is a synthetic benzamide derivative characterized by a chloro-substituted benzoyl group and a 4-methylbenzenesulfonyl (tosyl) moiety attached to the aniline ring . The compound’s structure combines a sulfonamide linker with aromatic substituents, which are common features in pharmacologically active molecules. Sulfonamides are widely explored for their antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with enzyme active sites or protein targets .

Properties

IUPAC Name

4-chloro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c1-14-2-10-18(11-3-14)26(24,25)19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDLBGHLOCUMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of 4-methylphenylsulfonyl chloride using thionyl chloride or phosphorus pentachloride.

    Coupling with aniline derivative: The sulfonyl chloride intermediate is then reacted with 4-chloroaniline in the presence of a base such as pyridine or triethylamine to form the sulfonamide.

    Amidation reaction: The final step involves the reaction of the sulfonamide with benzenecarboxylic acid or its derivatives under dehydrating conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent due to its ability to modulate biological pathways. It has been identified as a lead compound for developing drugs targeting specific enzymes involved in inflammatory processes and pain modulation.

Synthesis and Structural Properties

The synthesis of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide typically involves multi-step organic reactions, allowing for the introduction of functional groups that enhance its biological properties. The compound's structure includes a sulfonamide group which is crucial for its interaction with biological targets.

Synthetic Pathways

The synthetic pathway generally involves:

  • Formation of the sulfonamide linkage.
  • Introduction of the chloro and methyl groups through electrophilic aromatic substitution.
  • Purification steps to isolate the desired product.

The compound has demonstrated a range of biological activities, making it a candidate for further research in drug development.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. These compounds have shown efficacy against various cancer cell lines, including those associated with breast and colon cancers . The presence of the chlorinated aromatic structure contributes to its potential as an anticancer agent.

Antimicrobial Properties

Research has indicated that related compounds within the same structural family possess significant antimicrobial activity, suggesting that this compound may also exhibit similar properties . This opens avenues for exploring its use in treating infections.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Features
4-FluorobenzamideC7H6FNOLacks sulfonyl group; simpler structure
N-(4-Methylphenyl)-4-fluorobenzamideC15H16FNOSimilar amide structure but different substituents
4-Chloro-N-[4-(methylsulfonyl)phenyl]benzamideC15H16ClNO2SContains chlorine instead of fluorine; sulfonamide functionality

This table illustrates how variations in substituents can influence the biological activity and pharmacological potential of these compounds.

Future Directions in Research

Given its promising biological activities, future research should focus on:

  • In vivo Studies: To assess the efficacy and safety of this compound in live models.
  • Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects.
  • Formulation Development: To enhance bioavailability and therapeutic efficacy through novel delivery systems.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Impact of Sulfonyl Group Variations

  • The tosyl group in the target compound enhances metabolic stability compared to smaller sulfonamides (e.g., methylsulfonyl in ) due to its bulky aromatic structure, which may reduce enzymatic degradation .
  • Replacement of the tosyl group with a pyridylsulfonyl moiety (as in GSK3787) enables covalent binding to cysteine residues (e.g., Cys249 in PPARδ), highlighting the role of sulfonyl electronics in target engagement .

Chloro Substituent Effects

  • The para-chloro position on the benzamide ring is conserved in antimicrobial analogs (), where it contributes to lipophilicity and membrane penetration. However, the absence of a hydroxy group (cf.

Crystallographic and Structural Insights

  • The iodo-substituted analog () exhibits steric hindrance due to its bulky substituents, whereas the target compound’s tosyl group balances steric bulk and solubility .
  • Crystallographic data for 4-chloro-N-(2-methoxyphenyl)benzamide () reveal planar benzamide conformations, suggesting that sulfonyl groups may introduce torsional strain, affecting binding geometry .

Biological Activity

4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines and bacterial strains.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-chloroaniline with 4-(4-methylbenzenesulfonyl)benzoyl chloride. The resulting structure features a sulfonamide group, which is crucial for its biological activity. The compound's molecular formula is C15H14ClN3O2S, and its molecular weight is approximately 321.81 g/mol.

Anticancer Activity

Research indicates that derivatives of benzamides, including this compound, exhibit notable cytotoxic effects against various human cancer cell lines.

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).
  • IC50 Values : In studies, the compound demonstrated IC50 values ranging from 34 μM to 36 μM against HCT-116 and HeLa cells, indicating moderate cytotoxicity .
Cell Line IC50 (μM) Mechanism of Action
MCF-7Not specifiedInduction of apoptosis
HCT-11636Cell cycle arrest
HeLa34Apoptosis induction

The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

  • Bacterial Strains : Its efficacy was tested against Gram-positive and Gram-negative bacteria.
  • Resistance Mechanisms : Some studies suggest that certain derivatives may not be effective against E. coli due to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .

Case Studies

One notable study highlighted the use of a series of sulfonamide derivatives in combination with cell-penetrating peptides (CPPs), which enhanced their antibacterial activity. The incorporation of CPPs significantly improved the uptake and effectiveness of these compounds against resistant bacterial strains .

Another study focused on the structure-activity relationship (SAR) among various benzamide derivatives, revealing that specific substitutions on the benzene ring could enhance cytotoxicity and selectivity towards cancer cells .

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